5-amino-3-[4-(diethylamino)phenyl]-1-phenyl-3-(trifluoromethyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile
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Overview
Description
5-AMINO-3-[4-(DIETHYLAMINO)PHENYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRAZOL-4-YL CYANIDE is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
The synthesis of 5-AMINO-3-[4-(DIETHYLAMINO)PHENYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRAZOL-4-YL CYANIDE involves several steps:
Diazotization and Cyclization: The process begins with the diazotization of p-trifluoromethylaniline, followed by cyclization with ethyl 2,3-dicyanopropionate under weakly acidic conditions.
Chlorination and Decarboxylation: The resulting cyclic compound undergoes chlorination, and the pH is adjusted for decarboxylation to yield the final product.
These methods are advantageous due to their simplicity, high yield, and mild reaction conditions, making them suitable for industrial production.
Chemical Reactions Analysis
5-AMINO-3-[4-(DIETHYLAMINO)PHENYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRAZOL-4-YL CYANIDE undergoes various chemical reactions:
Electrophilic Substitution: The compound’s pyrazole ring, being electron-rich, is prone to electrophilic substitution reactions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Nucleophilic Addition: The presence of the cyano group allows for nucleophilic addition reactions, forming various derivatives.
Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-AMINO-3-[4-(DIETHYLAMINO)PHENYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRAZOL-4-YL CYANIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and derivative used.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, this compound stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:
- 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide
- (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide
These compounds share structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C21H22F3N5 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3-amino-5-[4-(diethylamino)phenyl]-2-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C21H22F3N5/c1-3-28(4-2)16-12-10-15(11-13-16)20(21(22,23)24)18(14-25)19(26)29(27-20)17-8-6-5-7-9-17/h5-13,27H,3-4,26H2,1-2H3 |
InChI Key |
OTHMTHMLWGZJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2(C(=C(N(N2)C3=CC=CC=C3)N)C#N)C(F)(F)F |
Origin of Product |
United States |
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